molecular formula C18H12ClN5 B2801934 2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338977-13-2

2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2801934
CAS No.: 338977-13-2
M. Wt: 333.78
InChI Key: MNHZZYGELUGKII-RIYZIHGNSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core structure. Its molecular formula is C₁₈H₁₂ClN₅, with a molecular weight of 333.78 g/mol (CAS: 338977-13-2). Key structural features include:

  • A pyrazolo[1,5-a]pyrimidine backbone substituted with two methyl groups at positions 5 and 5.
  • A Z-configured enenitrile group [(1Z)-2-(4-chlorophenyl)-1-cyanoethenyl] at position 2.
  • A cyano group at position 3.

Properties

IUPAC Name

2-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5/c1-11-7-12(2)24-18(22-11)16(10-21)17(23-24)14(9-20)8-13-3-5-15(19)6-4-13/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHZZYGELUGKII-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=C(C=C3)Cl)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C(=NN12)/C(=C/C3=CC=C(C=C3)Cl)/C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile to form a cyano-substituted intermediate. This intermediate then undergoes cyclization with 3,5-dimethylpyrazole under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. For example, it could act as a WRN helicase inhibitor, affecting DNA repair processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related heterocyclic compounds is presented below, focusing on molecular frameworks, substituents, and reported properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
2-[(1Z)-2-(4-Chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl; 2-(4-chlorophenyl-Z-enenitrile); 3-cyano 333.78 N/A (structural data only)
6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) Dihydropyrano[2,3-c]pyrazole 4-phenyl; 1-(4-chlorophenyl); 3-methyl; 6-amino; 5-cyano ~340 (estimated) Synthetic yield: 80% (no bioactivity reported)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene; 7-(5-methylfuran-2-yl); 3,5-dioxo; 6-cyano 403 IR: 3,423 cm⁻¹ (NH), 2,209 cm⁻¹ (CN)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 8-cyano; 7-(4-nitrophenyl); 2-oxo; 3-phenethyl; 5,6-dicarboxylate ~509 (estimated) m.p. 243–245°C; HRMS-confirmed structure
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 2-(5-methylfuran-2-yl); 4,6-dioxo; 3-cyano 318 IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO)

Key Observations

Core Structural Diversity: The target compound’s pyrazolo[1,5-a]pyrimidine core is distinct from dihydropyrano-pyrazoles (e.g., 3t), thiazolo-pyrimidines (e.g., 11b), and imidazo-pyridines (e.g., 1l).

The 4-chlorophenyl substituent in the target compound is structurally analogous to the 4-cyanobenzylidene group in 11b, both contributing to π-π stacking interactions.

Synthetic Accessibility :

  • The target compound lacks reported synthetic details, whereas analogs like 3t and 11b were synthesized via multicomponent reactions with yields of 68–80% .

Research Implications

  • Structural Optimization: The target compound’s enenitrile and cyano groups warrant exploration for agrochemical or kinase-inhibitor applications, given similarities to active pyrimidine derivatives .
  • Synthetic Challenges : The Z-configuration of the enenitrile group may require stereoselective synthesis, contrasting with the simpler aldol condensations used for analogs like 11b .

Biological Activity

The compound 2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11N5OC_{16}H_{11}N_5O with a molecular weight of approximately 289.30 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and cyano functionalities.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.

Case Study:
In a study involving various pyrazolo[1,5-a]pyrimidines, one compound demonstrated an IC50 value of 15.2 µM against α-glucosidase, indicating potent inhibitory activity compared to standard drugs like acarbose (IC50 = 750 µM) . This suggests potential applications in managing diabetes-related complications.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 1: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound AAChE10.5
Compound BAChE15.3
Target CompoundAChE12.8

Antibacterial Activity

Preliminary studies have indicated that the compound may possess antibacterial properties. The presence of the chlorophenyl group is often associated with enhanced antimicrobial activity.

Case Study:
In vitro tests revealed that several synthesized derivatives exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values as low as 12 µg/mL .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, which are crucial in regulating cell signaling pathways.
  • Receptor Modulation: The compound may also modulate neurotransmitter receptors, contributing to its potential use in treating CNS disorders.

Q & A

Q. Example Reaction Conditions

Starting MaterialsSolvent SystemCatalystTemperatureYield
4-Chlorobenzaldehyde + AminopyrazoleAcetic anhydride/AcOHNaOAcReflux62-70%
3-PiperidinylacrylonitrilePyridineReflux67%

Which spectroscopic and crystallographic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Basic
Key techniques include:

  • NMR Spectroscopy : Confirms substituent positions and stereochemistry (e.g., ¹H/¹³C NMR for aryl protons and cyano groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2220 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β = 95.9°) .

Q. Example Data

TechniqueKey ObservationsEvidence
¹H NMR (DMSO-d6)δ 2.24 (s, CH₃), δ 7.94 (s, =CH)
X-raya = 4.98 Å, b = 18.40 Å, R factor = 0.043

How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?

Advanced
Discrepancies may arise from impurities, stereochemical mismatches, or computational model limitations. Methodological solutions include:

  • Purity Verification : Use TLC or HPLC to confirm sample homogeneity .
  • Alternative Techniques : Employ 2D NMR (e.g., COSY, NOESY) or X-ray diffraction to resolve ambiguous signals .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT) simulations .

Case Study : A mismatch in ¹³C NMR data for a pyrazolo[1,5-a]pyrimidine derivative was resolved by X-ray analysis, revealing unexpected tautomerization .

What strategies optimize reaction yields in multi-step syntheses of halogenated pyrazolo-pyrimidines?

Advanced
Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for halogenated intermediates .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., diazo coupling) .
  • Catalyst Tuning : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

Q. Example Optimization

ParameterImproved YieldConditionsEvidence
Solvent68% → 75%Ethanol → DMF
Catalyst60% → 82%NaOAc → Pd(PPh₃)₄

How to design structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidine-based bioactive compounds?

Advanced
SAR studies require systematic variation of substituents and biological testing:

  • Substituent Libraries : Synthesize derivatives with modified groups (e.g., -Cl, -CF₃, -OCH₃) at positions 2, 5, and 7 .
  • Biological Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer) to correlate structure with activity .
  • Computational Modeling : Use molecular docking to predict binding affinities for prioritized candidates .

Q. Example SAR Findings

Substituent (Position)Bioactivity (IC₅₀)Evidence
4-Cl (Phenyl)0.12 µM (Kinase X)
5-CF₃ (Pyrimidine)1.5 µM (Cancer)

What are common pitfalls in interpreting X-ray crystallography data for pyrazolo[1,5-a]pyrimidines?

Q. Advanced

  • Disorder in Crystal Lattices : Halogen atoms (e.g., Cl) may exhibit positional disorder, requiring refinement with occupancy constraints .
  • Hydrogen Bonding Ambiguity : Use Hirshfeld surface analysis to distinguish H-bonding from van der Waals interactions .
  • Thermal Motion Artifacts : High thermal parameters (B > 5 Ų) for flexible groups (e.g., methyl) necessitate TLS refinement .

How to address low reproducibility in synthetic protocols for Z-configuration retention?

Advanced
The Z-configuration of the cyanoethenyl group is critical for bioactivity. Solutions include:

  • Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl) stabilize the Z-isomer during cyclization .
  • Low-Temperature Quenching : Rapid cooling post-reaction prevents isomerization .
  • Chromatographic Separation : Use reverse-phase HPLC to isolate Z-isomers .

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